

Technical Guide: Certificate of Analysis for Boc-NH-Piperidine-C5-OH

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Compound of Interest

Compound Name: *Boc-NH-Piperidine-C5-OH*

Cat. No.: *B15543215*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the expected analytical data and testing methodologies for **Boc-NH-Piperidine-C5-OH** (tert-butyl (4-(5-hydroxypentyl)piperidin-1-yl)carbamate), a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to assist researchers and drug development professionals in understanding the quality control parameters and characterization of this molecule. The information compiled herein is based on publicly available data for the compound and structurally related molecules.

Introduction

Boc-NH-Piperidine-C5-OH is a valuable chemical entity in the field of targeted protein degradation. As a PROTAC linker, it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[1][2] The purity and structural integrity of this linker are paramount to the successful synthesis and efficacy of the resulting PROTAC. This guide outlines the typical

specifications and analytical methods presented in a Certificate of Analysis (CoA) for this compound.

Chemical Identity

Parameter	Value
IUPAC Name	tert-butyl (4-(5-hydroxypentyl)piperidin-1-yl)carbamate
CAS Number	1229442-84-5[2]
Molecular Formula	C ₁₅ H ₃₀ N ₂ O ₃ [2]
Molecular Weight	286.41 g/mol [2]
Chemical Structure	

Analytical Specifications and Typical Data

The following tables summarize the expected quantitative data for **Boc-NH-Piperidine-C5-OH** based on standard quality control testing for pharmaceutical intermediates.

Table 1: General Properties

Test	Specification	Typical Data
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO, Methanol	Conforms

Table 2: Purity and Identity

Test	Method	Specification	Typical Data
Purity	HPLC	≥98%	99.5%
Identity (¹ H NMR)	¹ H NMR	Conforms to structure	Conforms
Identity (MS)	ESI-MS	Conforms to structure	Conforms

Table 3: Expected ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~3.64	t	2H	-CH ₂ -OH
~3.45	m	1H	Piperidine CH
~3.08	t	2H	Piperidine CH ₂ (axial)
~2.65	t	2H	Piperidine CH ₂ (equatorial)
~1.80 - 1.20	m	12H	Piperidine CH ₂ and C ₅ alkyl chain CH ₂
1.45	s	9H	Boc (-C(CH ₃) ₃)

Table 4: Expected ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~155.0	Boc C=O
~79.5	Boc -C(CH ₃) ₃
~62.9	-CH ₂ -OH
~44.5	Piperidine CH ₂
~37.8	Piperidine CH
~32.7	Alkyl Chain CH ₂
~29.0	Alkyl Chain CH ₂
~28.5	Boc -C(CH ₃) ₃
~25.8	Alkyl Chain CH ₂

Table 5: Mass Spectrometry Data

Technique	Mode	Expected [M+H] ⁺	Observed [M+H] ⁺
ESI-MS	Positive	287.23	287.2

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid).
- Gradient Program:
 - Start with 10% Acetonitrile, hold for 2 minutes.
 - Ramp to 95% Acetonitrile over 10 minutes.
 - Hold at 95% Acetonitrile for 3 minutes.
 - Return to 10% Acetonitrile over 1 minute.
 - Hold at 10% Acetonitrile for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 μL.
- Sample Preparation: The sample is dissolved in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: 500 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- ^1H NMR:
 - Standard pulse program for proton NMR.
 - Data acquisition includes setting an appropriate spectral width, acquisition time, and relaxation delay.
 - Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR:
 - Proton-decoupled carbon experiment.
 - Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

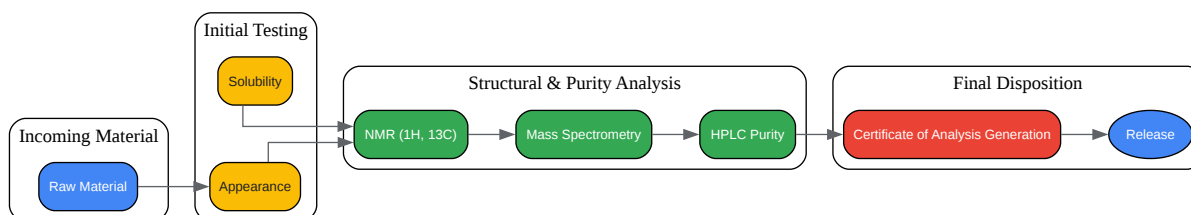
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

- Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
- Mode: Positive ion mode.
- Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is infused directly into the ESI source.
- Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 100-500 amu). The protonated molecular ion $[\text{M}+\text{H}]^+$ is observed to confirm the molecular weight.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for **Boc-NH-Piperidine-C5-OH**.

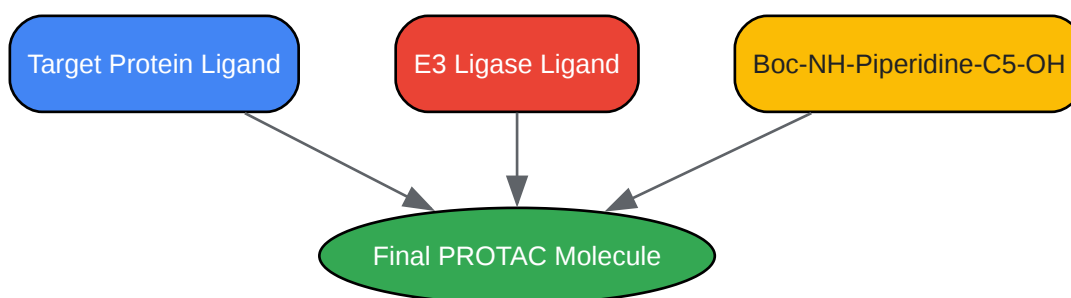


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Caption: Quality control workflow for **Boc-NH-Piperidine-C5-OH**.

PROTAC Synthesis Pathway

This diagram shows the role of **Boc-NH-Piperidine-C5-OH** in the synthesis of a PROTAC molecule.



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Caption: Role of the linker in PROTAC synthesis.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. file.medchemexpress.com \[file.medchemexpress.com\]](https://www.file.medchemexpress.com)
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